molecular formula C17H17N5OS2 B2719596 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide CAS No. 872689-38-8

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide

Cat. No. B2719596
CAS RN: 872689-38-8
M. Wt: 371.48
InChI Key: WQQPVULWWBIRMF-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. It has been studied for its potential use in treating various types of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Insecticidal Assessment

  • Heterocyclic Synthesis : A study reported the synthesis of various heterocycles, including pyrrole, pyridine, and others, using a related compound as a precursor, highlighting its versatility in synthesizing compounds with potential insecticidal properties against Spodoptera littoralis (Fadda et al., 2017).

Pharmacological Evaluation

  • Glutaminase Inhibitors : Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds similar to the one , showed potential as glutaminase inhibitors. These analogs were synthesized and evaluated for their potency and drug-like properties, indicating their therapeutic potential in cancer treatment (Shukla et al., 2012).

Anticancer Activity

  • Novel Anticancer Agents : A study synthesized novel 1,3,4-thiadiazole derivatives, including those structurally similar to the compound of interest, and evaluated their anticancer activities. Among these, specific derivatives showed promising cytotoxic activity against cancer cell lines, highlighting the compound's potential in anticancer therapy (Çevik et al., 2020).

Molecular Modeling and Screening

  • Imidazothiadiazole Analogs : Another study focused on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, including molecular modeling and anticancer screening. The research indicated that certain derivatives exhibited significant cytotoxicity against breast cancer, demonstrating the compound's utility in developing anticancer agents (Abu-Melha, 2021).

Antioxidant Activity

  • Coordination Complexes and Antioxidant Activity : A study explored the synthesis of coordination complexes derived from pyrazole-acetamide, including antioxidant activity evaluations. These complexes demonstrated significant antioxidant properties, suggesting the compound's potential in developing treatments or supplements with antioxidant benefits (Chkirate et al., 2019).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS2/c1-3-15-20-22-17(25-15)18-14(23)10-24-16-9-8-13(19-21-16)12-6-4-11(2)5-7-12/h4-9H,3,10H2,1-2H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQPVULWWBIRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330454
Record name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824217
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

872689-38-8
Record name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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